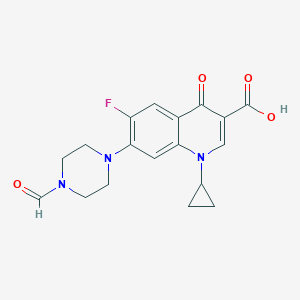

1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluoroquinolone derivative structurally related to ciprofloxacin, a well-known antibacterial agent. Its core structure includes a cyclopropyl group at position 1, a fluorine atom at position 6, and a 4-formylpiperazinyl moiety at position 7. Modifications at the C7 position are critical for enhancing antibacterial activity and pharmacokinetic profiles, as demonstrated by numerous studies on fluoroquinolone analogs .

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O4/c19-14-7-12-15(8-16(14)21-5-3-20(10-23)4-6-21)22(11-1-2-11)9-13(17(12)24)18(25)26/h7-11H,1-6H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXCSXLUYCTARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400420 | |

| Record name | 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93594-39-9 | |

| Record name | Formylciprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093594399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMYLCIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZS5QD5GBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic derivative of ciprofloxacin, a well-known fluoroquinolone antibiotic. This compound exhibits significant biological activity, particularly in antimicrobial applications. Understanding its biological properties is crucial for potential therapeutic uses and further development.

Chemical Structure and Properties

The compound has the following molecular formula: C18H18FN3O4, with a molecular weight of approximately 357.35 g/mol. Its structure includes a quinoline ring system, which is essential for its interaction with bacterial DNA.

The primary mechanism through which this compound exhibits its biological activity is by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination, making them prime targets for antibacterial agents .

Biological Activity

Antimicrobial Activity

1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 0.5 |

| Klebsiella pneumoniae | 1.0 |

These results suggest that the compound is particularly effective against E. coli and S. aureus, which are common pathogens in clinical settings .

Antiviral Activity

Research has also indicated potential antiviral properties against various viruses, including:

- HIV

- Influenza Virus

- Dengue Virus

The compound's ability to inhibit viral replication mechanisms is under investigation, with preliminary studies showing promise in vitro .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study on Antibacterial Efficacy : A study published in the Asian Journal of Pharmaceutical and Clinical Research demonstrated that derivatives similar to this compound exhibited significant antibacterial properties through molecular docking studies, correlating docking scores with experimental MIC values .

- Antiviral Studies : Another study explored the efficacy of quinoline derivatives against viral infections, indicating that compounds like 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid could inhibit viral entry and replication mechanisms .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary data suggest that it has favorable absorption characteristics similar to other fluoroquinolones, with bioavailability potentially exceeding 70% when administered orally.

Toxicity studies are ongoing; however, initial findings indicate that it may have a lower toxicity profile compared to traditional antibiotics, making it a candidate for further development in treating resistant infections .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been documented in various studies. A notable study synthesized a series of derivatives and evaluated their antibacterial and anti-tubercular activities using techniques such as NMR spectroscopy and LC-MS for characterization . The derivatives exhibited varying degrees of activity against Mycobacterium tuberculosis and other bacterial strains.

Antibacterial Activity

The compound has shown promising antibacterial properties. In vitro studies have demonstrated that several derivatives of this compound possess significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MIC)

The MIC values for selected derivatives were reported as follows:

- Against Staphylococcus aureus: MIC values ranged from 0.44 to 34.02 μM.

- Against Escherichia coli: Similar ranges were observed with some compounds showing MIC values as low as 0.8 μM .

These results indicate that the compound's derivatives may be effective alternatives to traditional antibiotics, particularly in cases of resistant bacterial strains.

Anti-Tubercular Activity

Research has indicated that this compound exhibits significant anti-tubercular activity. In one study, a series of analogues were synthesized and tested against Mycobacterium tuberculosis H37Rv, with MIC values ranging from 7.32 to 136.10 μM . The most active compounds demonstrated potential for further development as therapeutic agents against tuberculosis.

Study on Derivatives

A comprehensive study synthesized twenty-two novel derivatives of the compound, evaluating their antibacterial and anti-tubercular activities. The findings highlighted that:

- Compound 3f was notably active against both Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics.

This underscores the potential of these derivatives as viable candidates for new antibiotic therapies .

Comparative Analysis with Ciprofloxacin

In comparative studies, the synthesized compounds exhibited enhanced efficacy compared to ciprofloxacin, particularly against resistant strains of bacteria. This suggests that modifications to the original ciprofloxacin structure could yield more potent antibacterial agents without compromising safety profiles .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Considerations

- Melting Points : The target compound’s melting point is unreported, but analogs like Compound 21 (214°C ) and 7h (269–270°C ) suggest that bulkier substituents increase thermal stability.

- Solubility: Pyrrolidinone and sulfonyl groups (e.g., in ) enhance aqueous solubility, whereas halogenated derivatives () favor lipid membrane penetration .

Preparation Methods

Quinoline Core Synthesis via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is pivotal for constructing the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. This cyclization method begins with 3-chloro-4-fluoroaniline (1), synthesized via nitration, reduction, and Sandmeyer reactions on benzene . Reaction with diethyl ethoxymethylenemalonate (EMME) (2) yields an acrylate intermediate (3), which undergoes thermal cyclization to form the quinoline ester (4).

Reaction Scheme 1:

Critical parameters include:

-

Temperature : 120–150°C for cyclization.

-

Solvent : High-boiling solvents like diphenyl ether.

Introduction of the Cyclopropyl Group

The cyclopropyl moiety at position 1 is introduced via nucleophilic substitution. The quinoline ester (4) reacts with cyclopropylamine (5) under basic conditions (e.g., KCO) in dimethylformamide (DMF) at 60–80°C .

Reaction Scheme 2:

Optimization Notes:

-

Excess cyclopropylamine (2–3 equiv.) ensures complete substitution.

-

Reaction time: 12–24 hours.

Piperazine Installation at Position 7

The chlorine atom at position 7 is displaced by piperazine (6) via nucleophilic aromatic substitution. This step requires polar aprotic solvents (e.g., DMSO) and elevated temperatures .

Reaction Scheme 3:

Key Considerations:

-

Stoichiometry : 1.5–2.0 equiv. piperazine.

-

Purification : Chromatography or recrystallization from ethanol.

Formylation of the Piperazine Ring

The secondary amine of the piperazine ring is formylated using formic acid (7) and acetic anhydride (8) under reflux .

Reaction Scheme 4:

Conditions:

-

Molar Ratio : 1:2 (piperazine:formic acid).

-

Temperature : 80–100°C for 4–6 hours.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH (10%) at 60–70°C .

Reaction Scheme 5:

Workup:

Structural Validation and Characterization

X-ray crystallography confirms the molecular structure, including intramolecular hydrogen bonding between the carboxylic acid and ketone oxygen (O–H⋯O) .

Crystallographic Data:

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| Quinoline Core | EMME, Δ | 60–75% | Byproduct formation during cyclization |

| Cyclopropyl Addition | Cyclopropylamine, KCO | 50–65% | Competing elimination reactions |

| Piperazine Substitution | Piperazine, DMSO | 70–80% | Solvent toxicity |

| Formylation | HCOOH, AcO | 85–90% | Over-formylation |

| Ester Hydrolysis | NaOH, HO | 90–95% | pH control during precipitation |

Industrial-Scale Considerations

Q & A

(Basic) What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodological Answer:

The synthesis typically begins with a core quinolone scaffold (e.g., 7-piperazinyl-ciprofloxacin derivatives) followed by formylation of the piperazine moiety. Key steps include:

- Starting Material : 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (similar to ciprofloxacin) .

- Formylation : Use of formylating agents like formic acid/acetic anhydride or N-formylimidazole under mild conditions to introduce the 4-formyl group .

- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC to achieve >98% purity. Monitor via HPLC (C18 column, methanol/water mobile phase) .

(Basic) How is the crystal structure determined, and what are the critical bond parameters?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds:

- Crystallization : Slow evaporation from DMSO/ethanol solutions yields suitable crystals .

- Key Parameters (from related structures):

- Validation : R factor < 0.07 and data-to-parameter ratio >15 ensure reliability .

(Advanced) How does the 4-formylpiperazinyl group influence antibacterial activity compared to ciprofloxacin?

Methodological Answer:

The formyl group alters steric and electronic properties, impacting target binding (DNA gyrase) and solubility:

- Activity Assays : Perform MIC (Minimum Inhibitory Concentration) tests against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) strains. Compare with ciprofloxacin .

- Solubility : Measure logP (octanol/water partition) to assess hydrophilicity. Formylation may reduce logP, enhancing aqueous solubility but potentially decreasing membrane permeability .

- Target Binding : Conduct molecular docking (e.g., using PDB ID 1KZN for DNA gyrase) to evaluate hydrogen bonding with GyrA/GyrB subunits .

(Advanced) What strategies optimize the piperazine moiety in SAR studies for improved pharmacokinetics?

Methodological Answer:

Modify the piperazine substituent systematically:

- Substituent Screening : Test analogs with methyl, ethyl, or nitroso groups (e.g., 4-nitroso derivatives vs. 4-formyl ).

- Pharmacokinetic Profiling :

- Bioavailability : Assess oral absorption in rodent models.

- Metabolic Stability : Use liver microsome assays to measure CYP450-mediated degradation.

- Case Study : 4-Formyl derivatives show prolonged half-life due to reduced hepatic clearance .

(Advanced) How can contradictory antibacterial efficacy data across studies be resolved?

Methodological Answer:

Contradictions often arise from strain-specific resistance or methodological variability. Mitigation strategies:

- Standardized Protocols : Follow CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC testing .

- Resistance Profiling : Test isogenic strains with known gyrase mutations (e.g., gyrA Ser83Leu) to clarify resistance mechanisms .

- Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify trends in potency against P. aeruginosa vs. E. coli .

(Basic) What spectroscopic techniques confirm structural integrity?

Methodological Answer:

- NMR : H and C NMR to verify cyclopropane (δ 1.0–1.5 ppm), formyl (δ 8.1–8.3 ppm), and carboxyl (δ 170–175 ppm) groups .

- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm, formyl C=O at ~1680 cm) .

- Mass Spectrometry : ESI-MS for molecular ion ([M+H] at m/z 361.3) and fragmentation patterns .

(Advanced) Which computational methods predict DNA gyrase interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with DNA gyrase structures (PDB ID 1KZN) to assess binding affinity. Focus on interactions with Ser84 and Asp88 residues .

- MD Simulations : GROMACS for 100-ns trajectories to evaluate stability of the compound-gyrase complex .

- Free Energy Calculations : MM-PBSA to quantify binding energy differences between formyl and non-formyl derivatives .

(Advanced) How does the formyl group affect solubility and bioavailability?

Methodological Answer:

- Solubility Testing : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid. Formylation increases solubility by ~20% compared to ciprofloxacin .

- Bioavailability Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.